3-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as ammonium acetate, under reflux conditions to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinazoline-2,4-dione derivatives with additional oxygen functionalities.
Reduction: Formation of tetrahydroquinazoline derivatives with reduced aromaticity.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3,4-Dimethoxyphenylacetic acid
- 4-Fluoro-Phenethylammonium iodide
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique quinazoline core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H19FN2O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O4/c1-29-20-12-11-17(13-21(20)30-2)26-22(27)18-5-3-4-6-19(18)25(23(26)28)14-15-7-9-16(24)10-8-15/h3-13H,14H2,1-2H3 |
InChI Key |
KIPRZEYIVCOUHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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